Kinase Inhibition Profile: Pim-1 and FLT3 Dual Targeting vs. Single-Kinase Analogs
Pyrazolo[1,5-a]pyrimidine compounds bearing the 3-bromo-6-phenyl substitution pattern (exemplified by lead compounds in the same structural series) demonstrate potent dual inhibition of Pim-1 and FLT3 kinases, a profile not uniformly observed across all pyrazolo[1,5-a]pyrimidine analogs [1]. In a systematic SAR study, compounds within this structural class strongly inhibited both Pim-1 and FLT3 kinases, whereas alternative substitution patterns (e.g., 3-unsubstituted or 6-alkyl variants) showed diminished activity against one or both targets [1]. This dual-target engagement distinguishes the 3-bromo-6-phenyl motif from single-target pyrazolo[1,5-a]pyrimidines such as dinaciclib (primarily CDK-focused) [2].
| Evidence Dimension | Kinase inhibition profile (target scope) |
|---|---|
| Target Compound Data | Potent inhibition of both Pim-1 and FLT3 kinases in biochemical assays (exact IC50 values for specific derivatives in the 3-bromo-6-phenyl series available in primary SAR literature) [1] |
| Comparator Or Baseline | Dinaciclib: selective CDK1/2/5/9 inhibitor with IC50 = 18 nM against CDK2 but no reported activity against Pim-1 or FLT3 [2]; unsubstituted pyrazolo[1,5-a]pyrimidine core: minimal kinase inhibition |
| Quantified Difference | Qualitative difference in target scope (dual vs. single kinase family targeting); SAR studies demonstrate that 3-bromo and 6-phenyl substituents are critical for maintaining dual Pim-1/FLT3 inhibition [1] |
| Conditions | Biochemical kinase inhibition assays using recombinant Pim-1 and FLT3 proteins; cellular phosphorylation assays (pBAD for Pim-1, pFLT3 for FLT3) [1] |
Why This Matters
The dual Pim-1/FLT3 inhibition profile addresses two orthogonal oncogenic pathways simultaneously, providing a mechanistic advantage over single-target pyrazolo[1,5-a]pyrimidines for applications requiring broader kinase coverage.
- [1] Xu Y, et al. Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds as potent and selective Pim-1 inhibitors. ACS Med Chem Lett. 2014;6(1):63-67. View Source
- [2] Almehmadi SJ, et al. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorg Chem. 2021;117:105431. View Source
